6-Chloro-1H-benzo[d]imidazol-7-amine
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Overview
Description
6-Chloro-1H-benzo[d]imidazol-7-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of a chlorine atom at the 6-position and an amine group at the 7-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroformic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-benzo[d]imidazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1H-benzo[d]imidazol-7-amine
- 6-Bromo-1H-benzo[d]imidazol-7-amine
- 6-Iodo-1H-benzo[d]imidazol-7-amine
Uniqueness
6-Chloro-1H-benzo[d]imidazol-7-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11) |
InChI Key |
LRXVUDBRSQYDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)N)Cl |
Origin of Product |
United States |
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